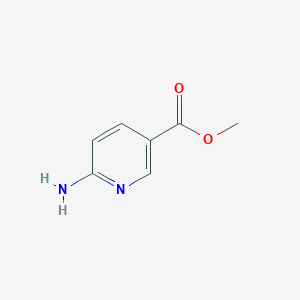

6-アミノニコチン酸メチル

概要

説明

Methamphetamine is a potent central nervous system stimulant that is primarily used as a recreational drug and, less commonly, as a second-line treatment for attention deficit hyperactivity disorder and obesity . It is a synthetic compound that exists as two enantiomers: levo-methamphetamine and dextro-methamphetamine . Methamphetamine is known for its high potential for addiction and abuse, making it a controlled substance in many countries .

科学的研究の応用

Methamphetamine has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of central nervous system stimulants.

Biology: Investigated for its effects on neurotransmitter release and uptake.

作用機序

メタンフェタミンは、脳内のドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の放出を増加させることで効果を発揮します . また、これらの神経伝達物質の再取り込み阻害剤として、高濃度ではモノアミンオキシダーゼ阻害剤として作用します . メタンフェタミンは、その刺激効果において役割を果たすシグマ受容体の2つのサブタイプであるシグマ-1とシグマ-2に結合して活性化します .

6. 類似化合物の比較

メタンフェタミンは、他の置換フェネチルアミンや置換アンフェタミンと化学的に関連しています。類似の化合物には、以下が含まれます。

アンフェタミン: 同じような刺激効果がありますが、効力が弱いです。

メチルフェニデート: 主に注意欠陥多動性障害の治療に使用されますが、作用機序が異なります。

エフェドリン: 鼻の充血除去剤や気管支拡張剤に使用される、効力が低い刺激薬.

独自性: メタンフェタミンは、その高い効力と血脳関門を急速に通過する能力により、類似の化合物と比べて、より顕著で持続的な効果をもたらします .

準備方法

合成経路および反応条件: メタンフェタミンは、いくつかの方法で合成でき、最も一般的な方法はエフェドリンまたはプソイドエフェドリンの還元です。 このプロセスには、通常、赤リンとヨウ素、またはリチウムと無水アンモニアを使用します . 別の方法には、フェニル-2-プロパノン(P2P)とメチルアミンの還元アミノ化が含まれます .

工業生産方法: 工業的な設定では、メタンフェタミンは、そのスケーラビリティのために、しばしばP2P法を使用して生産されます。 この方法は、フェニル-2-プロパノンとメチルアミンの間に形成された中間体を触媒的に還元することを含みます . このプロセスは、不要な副産物をリサイクルすることにより、さらに最適化して、所望の製品の収率を高めることができます .

化学反応の分析

反応の種類: メタンフェタミンは、次のようないくつかの種類の化学反応を起こします。

酸化: メタンフェタミンは酸化されて安息香酸誘導体を形成することができます。

還元: メタンフェタミンの還元には、通常、その前駆体化合物の変換が含まれます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換フェネチルアミンやアンフェタミンが含まれます .

4. 科学研究の応用

メタンフェタミンには、次のようないくつかの科学研究の応用があります。

化学: 中枢神経刺激薬の影響を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質の放出と取り込みへの影響が調査されています。

医学: 注意欠陥多動性障害および肥満の治療における潜在的な治療用途が研究されていますが、乱用の可能性が高いことから、その使用は制限されています.

類似化合物との比較

Methamphetamine is chemically related to other substituted phenethylamines and substituted amphetamines. Similar compounds include:

Amphetamine: Shares similar stimulant effects but is less potent.

Methylphenidate: Used primarily for treating attention deficit hyperactivity disorder but has a different mechanism of action.

Ephedrine: A less potent stimulant used in nasal decongestants and bronchodilators.

Uniqueness: Methamphetamine is unique due to its high potency and ability to rapidly cross the blood-brain barrier, leading to more pronounced and longer-lasting effects compared to similar compounds .

特性

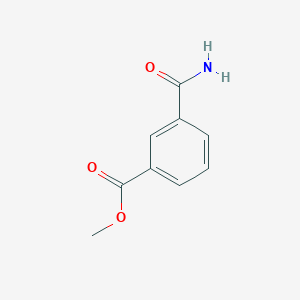

IUPAC Name |

methyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACPDLJUQLKABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353246 | |

| Record name | methyl 6-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36052-24-1 | |

| Record name | Methyl 6-aminonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 6-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-AMINONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 6-aminonicotinate interesting for macrocycle synthesis?

A1: Methyl 6-aminonicotinate possesses unique characteristics that make it suitable for creating macrocyclic structures. [] The molecule contains a 2-aminopyridine group, which readily reacts with acyl chlorides (like isophthaloyl dichloride) to form an imide hinge. [] This imide bond exhibits flexibility, twisting between 85-115° from planarity, acting as a hinge for ring closure. [] When reacted with isophthaloyl dichloride, this flexibility, coupled with the conformational adaptability of the isophthaloyl group, allows for the formation of both trimeric (EsIO)3 and tetrameric (EsIO)4 macrocyclic esters. []

Q2: Does Methyl 6-aminonicotinate exhibit any interesting photochemical behavior in solution?

A2: Interestingly, while Methyl 6-aminonicotinate demonstrates solvatochromism and prototropism in various solvents, it doesn't undergo amine-imine phototautomerism. [] This characteristic sets it apart from some other similar compounds and warrants further investigation to understand the underlying reasons for this behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)

![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)